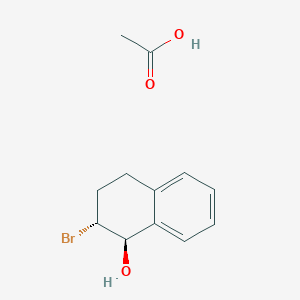
acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a compound that combines the properties of acetic acid and a brominated tetrahydronaphthalenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of a tetrahydronaphthalenol derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperatures to ensure the selective bromination at the desired position on the naphthalenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated compound to its corresponding alcohol or hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted naphthalenol derivatives.
Scientific Research Applications
Acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-1,2-diphenylethane: A brominated compound with similar reactivity.
2-Bromo-1,2-diphenylethanol: Another brominated alcohol with comparable chemical properties.
Properties
CAS No. |
79465-00-2 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO.C2H4O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;1-2(3)4/h1-4,9-10,12H,5-6H2;1H3,(H,3,4)/t9-,10-;/m1./s1 |
InChI Key |
MIIKINKLXFUFQB-DHTOPLTISA-N |
Isomeric SMILES |
CC(=O)O.C1CC2=CC=CC=C2[C@H]([C@@H]1Br)O |
Canonical SMILES |
CC(=O)O.C1CC2=CC=CC=C2C(C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















